17-(2,3-dihydro-1,4-benzodioxin-6-yl)-14-methyl-13-(oxolan-2-ylmethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Description
11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound that belongs to the class of pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalines This compound is characterized by its unique structure, which includes a benzodioxin ring, a tetrahydrofuran ring, and a pyrimidoquinoxaline core
Properties
CAS No. |
799830-46-9 |
|---|---|
Molecular Formula |
C26H23N5O4 |
Molecular Weight |
469.5g/mol |
IUPAC Name |
17-(2,3-dihydro-1,4-benzodioxin-6-yl)-14-methyl-13-(oxolan-2-ylmethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C26H23N5O4/c1-15-27-24-22(26(32)30(15)14-17-5-4-10-33-17)23-25(29-19-7-3-2-6-18(19)28-23)31(24)16-8-9-20-21(13-16)35-12-11-34-20/h2-3,6-9,13,17H,4-5,10-12,14H2,1H3 |
InChI Key |
JMPANNUWTAXNOK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2C5=CC6=C(C=C5)OCCO6)C(=O)N1CC7CCCO7 |
Canonical SMILES |
CC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2C5=CC6=C(C=C5)OCCO6)C(=O)N1CC7CCCO7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Benzodioxin Ring: This is achieved by reacting 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions.
Construction of the Pyrimidoquinoxaline Core: This involves the cyclization of intermediate compounds through condensation reactions.
Introduction of the Tetrahydrofuran Ring: This step involves the addition of tetrahydrofuran moieties to the core structure using specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce tetrahydro derivatives.
Scientific Research Applications
11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5’,4’4,5]pyrrolo[2,3-b]quinoxalin-4-one: A structurally similar compound with slight variations in the substituents.
Pyrimidoquinoxaline Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of 11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
